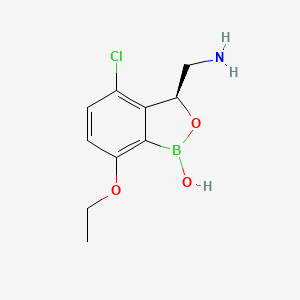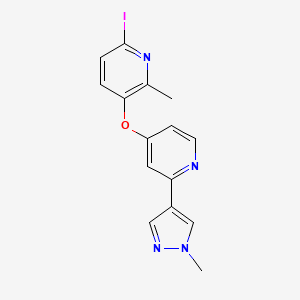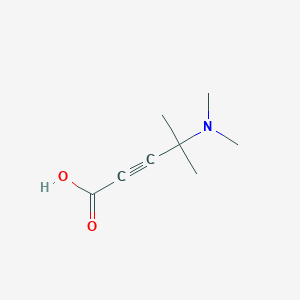
Cobomarsen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobomarsen is a chemically modified oligonucleotide inhibitor of microRNA-155 (miR-155). It is designed to target and inhibit miR-155, which is an oncogenic microRNA highly expressed in various types of lymphomas and leukemias. By inhibiting miR-155, this compound aims to reduce tumor growth and induce apoptosis in cancer cells .
Métodos De Preparación
Cobomarsen is synthesized using standard solid-phase oligonucleotide synthesis techniques. The process involves the sequential addition of nucleotides to a growing oligonucleotide chain, which is anchored to a solid support. The nucleotides are chemically modified to enhance the stability and binding affinity of the oligonucleotide. After synthesis, the oligonucleotide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Cobomarsen primarily undergoes hybridization reactions with its target miR-155. The hybridization process involves the formation of complementary base pairs between this compound and miR-155, leading to the inhibition of miR-155’s function. This reaction does not involve traditional chemical reagents or conditions but relies on the inherent base-pairing properties of nucleic acids .
Aplicaciones Científicas De Investigación
Cobomarsen has shown significant potential in the treatment of various types of lymphomas and leukemias, particularly diffuse large B-cell lymphoma (DLBCL) and cutaneous T-cell lymphoma (CTCL). Preclinical studies have demonstrated that this compound can reduce tumor growth, induce apoptosis, and derepress direct miR-155 target genes in cancer cell lines and xenograft mouse models . Additionally, this compound is being investigated in clinical trials for its safety, tolerability, and efficacy in patients with lymphomas and leukemias .
Mecanismo De Acción
Cobomarsen exerts its effects by specifically binding to miR-155, preventing it from interacting with its target messenger RNAs (mRNAs). This inhibition leads to the derepression of miR-155 target genes, which are involved in various cellular processes such as proliferation, apoptosis, and survival. By inhibiting miR-155, this compound reduces cell proliferation, induces apoptosis, and decreases tumor growth .
Comparación Con Compuestos Similares
Cobomarsen is unique in its specific targeting of miR-155. Other similar compounds include chemically modified peptide nucleic acids (PNAs) and other oligonucleotide inhibitors designed to target different microRNAs. For example, next-generation modified PNAs have shown superior therapeutic efficacy in targeting miR-155 compared to conventional full-length antimiRs . this compound’s specific design and chemical modifications make it a promising candidate for the treatment of lymphomas and leukemias .
Propiedades
Número CAS |
1848257-52-2 |
|---|---|
Fórmula molecular |
C148H177N52O77P13S13 |
Peso molecular |
4736 g/mol |
Nombre IUPAC |
1-[(1R,3R,4R,7S)-1-[[[(1R,3R,4R,7S)-1-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(1R,3R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[[(2R,3S,5R)-2-[[[(1S,3R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-7-[[(2R,3S,5R)-3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-7-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(1R,3R,4R,7S)-3-(6-aminopurin-9-yl)-7-[[(1R,3R,4R,7S)-7-[[(1R,3R,4R,7S)-7-[[(1R,3R,4R,7S)-3-(6-aminopurin-9-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C148H177N52O77P13S13/c1-55-14-188(134(210)177-102(55)150)123-85-94(140(25-201,256-123)26-230-85)270-279(217,292)239-23-69-64(11-74(253-69)195-49-170-78-105(153)160-44-165-110(78)195)268-284(222,297)244-36-142-28-231-86(124(258-142)189-15-56(2)103(151)178-135(189)211)95(142)271-280(218,293)241-22-68-62(13-76(255-68)197-51-174-82-114(197)179-131(157)181-120(82)207)265-278(216,291)238-20-67-63(10-73(252-67)194-48-169-77-104(152)159-43-164-109(77)194)267-285(223,298)245-37-143-29-233-88(126(259-143)191-17-58(4)117(204)184-137(191)213)97(143)275-288(226,301)248-40-144-30-232-87(125(260-144)190-16-57(3)116(203)183-136(190)212)96(144)272-281(219,294)242-24-70-65(12-75(254-70)196-50-171-79-106(154)161-45-166-111(79)196)269-286(224,299)246-38-147-33-237-92(130(264-147)200-54-175-83-115(200)180-132(158)182-121(83)208)100(147)273-282(220,295)240-21-66-61(9-72(251-66)187-8-7-71(149)176-133(187)209)266-283(221,296)247-39-148-34-236-91(129(263-148)199-53-173-81-108(156)163-47-168-113(81)199)101(148)277-290(228,303)250-42-146-32-235-90(128(262-146)193-19-60(6)119(206)186-139(193)215)99(146)276-289(227,302)249-41-145-31-234-89(127(261-145)192-18-59(5)118(205)185-138(192)214)98(145)274-287(225,300)243-35-141-27-229-84(93(141)202)122(257-141)198-52-172-80-107(155)162-46-167-112(80)198/h7-8,14-19,43-54,61-70,72-76,84-101,122-130,201-202H,9-13,20-42H2,1-6H3,(H,216,291)(H,217,292)(H,218,293)(H,219,294)(H,220,295)(H,221,296)(H,222,297)(H,223,298)(H,224,299)(H,225,300)(H,226,301)(H,227,302)(H,228,303)(H2,149,176,209)(H2,150,177,210)(H2,151,178,211)(H2,152,159,164)(H2,153,160,165)(H2,154,161,166)(H2,155,162,167)(H2,156,163,168)(H,183,203,212)(H,184,204,213)(H,185,205,214)(H,186,206,215)(H3,157,179,181,207)(H3,158,180,182,208)/t61-,62-,63-,64-,65-,66+,67+,68+,69+,70+,72+,73+,74+,75+,76+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93-,94-,95-,96-,97-,98-,99-,100-,101-,122+,123+,124+,125+,126+,127+,128+,129+,130+,140-,141+,142+,143+,144+,145+,146+,147+,148+,278?,279?,280?,281?,282?,283?,284?,285?,286?,287?,288?,289?,290?/m0/s1 |
Clave InChI |
NNUHKSNTEOVPHV-XHZCTNOISA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)COP(=S)(O)O[C@H]4[C@@H]5[C@@H](O[C@]4(CO5)COP(=S)(O)O[C@H]6C[C@@H](O[C@@H]6COP(=S)(O)O[C@H]7C[C@@H](O[C@@H]7COP(=S)(O)O[C@H]8[C@@H]9[C@@H](O[C@]8(CO9)COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)CO)N1C=C(C(=NC1=O)N)C)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@]12CO[C@H]([C@@H]1OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@]13CO[C@H]([C@@H]1OP(=S)(O)OC[C@]14CO[C@H]([C@@H]1OP(=S)(O)OC[C@]15CO[C@H]([C@@H]1OP(=S)(O)OC[C@]16CO[C@H]([C@@H]1O)[C@@H](O6)N1C=NC6=C(N=CN=C61)N)[C@@H](O5)N1C=C(C(=O)NC1=O)C)[C@@H](O4)N1C=C(C(=O)NC1=O)C)[C@@H](O3)N1C=NC3=C(N=CN=C31)N)[C@@H](O2)N1C=NC2=C1N=C(NC2=O)N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)COP(=S)(O)OC4C5C(OC4(CO5)COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8C9C(OC8(CO9)COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1C2C(OC1(CO2)CO)N1C=C(C(=NC1=O)N)C)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC12COC(C1OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC13COC(C1OP(=S)(O)OCC14COC(C1OP(=S)(O)OCC15COC(C1OP(=S)(O)OCC16COC(C1O)C(O6)N1C=NC6=C(N=CN=C61)N)C(O5)N1C=C(C(=O)NC1=O)C)C(O4)N1C=C(C(=O)NC1=O)C)C(O3)N1C=NC3=C(N=CN=C31)N)C(O2)N1C=NC2=C1N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13917882.png)
![N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13917883.png)


![tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13917911.png)

![2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine](/img/structure/B13917924.png)



![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)

![ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13917981.png)

